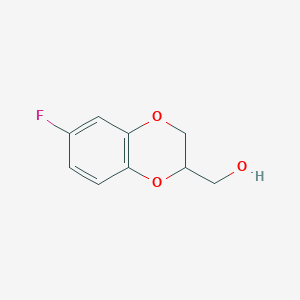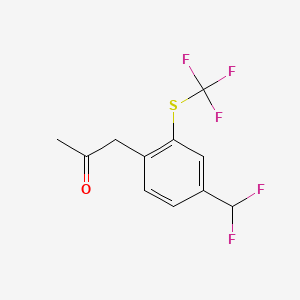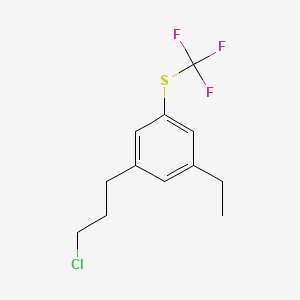![molecular formula C11H8F2N2O3 B14054202 (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid](/img/structure/B14054202.png)
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid is a synthetic organic compound characterized by the presence of a difluoromethoxy group attached to a benzoimidazole ring, which is further conjugated with an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid typically involves the following steps:
Formation of the Benzoimidazole Core: The benzoimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers.
Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where the benzoimidazole derivative is coupled with an acrylate ester in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoimidazole derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, while the benzoimidazole core can interact with active sites of enzymes, leading to inhibition or activation of their function. The acrylic acid moiety can further modulate the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(4-Methoxy-1H-benzo[d]imidazol-7-yl)acrylic acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.
(E)-3-(4-Chloro-1H-benzo[d]imidazol-7-yl)acrylic acid: Contains a chloro group instead of a difluoromethoxy group.
Uniqueness
(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-7-yl)acrylic acid is unique due to the presence of the difluoromethoxy group, which can significantly alter its chemical and biological properties compared to its analogs. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to specific targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H8F2N2O3 |
|---|---|
Peso molecular |
254.19 g/mol |
Nombre IUPAC |
3-[7-(difluoromethoxy)-1H-benzimidazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H8F2N2O3/c12-11(13)18-7-3-1-6(2-4-8(16)17)9-10(7)15-5-14-9/h1-5,11H,(H,14,15)(H,16,17) |
Clave InChI |
PUGHRYMCQZZGLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1C=CC(=O)O)N=CN2)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



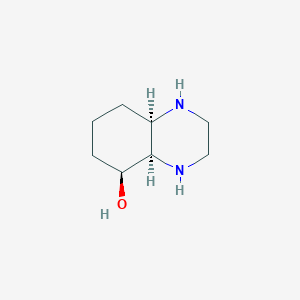


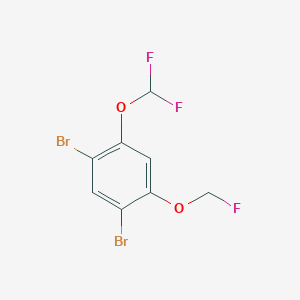
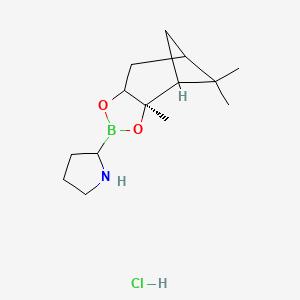
![6-amino-5,7-dibromobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14054164.png)
